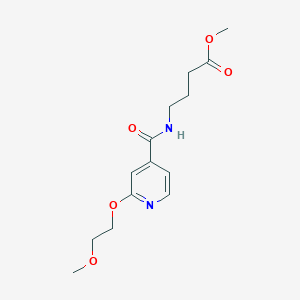![molecular formula C19H20N2S2 B2380049 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phényl-1,2,3-thiadiazole CAS No. 400080-91-3](/img/structure/B2380049.png)
5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phényl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Applications De Recherche Scientifique
5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Target of Action
It has been suggested that the compound exhibits antitumor activity , implying that it may target cancer cells or associated pathways.
Mode of Action
It has been suggested that it could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
The compound appears to affect the cell cycle, causing G1-phase arrests in HeLa cells after treatment . This suggests that it may interfere with the biochemical pathways involved in cell division and DNA synthesis.
Pharmacokinetics
Its antitumor activity suggests that it is able to reach and interact with its targets in the body .
Result of Action
The compound’s action results in the inhibition of cell growth, specifically in HeLa cells . This is achieved by causing G1-phase arrests, which stop the cells from dividing after they have completed a division cycle .
Méthodes De Préparation
The synthesis of 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole typically involves the reaction of 4-phenyl-1,2,3-thiadiazole with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole include other thiadiazole derivatives such as:
- 4-phenyl-1,2,3-thiadiazole
- 5-methyl-1,2,3-thiadiazole
- 5-ethyl-1,2,3-thiadiazole
Compared to these compounds, 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole is unique due to the presence of the tert-butylbenzyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and steric hindrance.
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-4-phenylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S2/c1-19(2,3)16-11-9-14(10-12-16)13-22-18-17(20-21-23-18)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBVDWCRUDCKNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2379972.png)
![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)


![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-methyl-9H-purin-6-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2379981.png)
![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)

